N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 863669-04-9
VCID: VC7643889
InChI: InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)
SMILES: C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N
Molecular Formula: C13H18N4O3
Molecular Weight: 278.312

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide

CAS No.: 863669-04-9

VCID: VC7643889

Molecular Formula: C13H18N4O3

Molecular Weight: 278.312

* For research use only. Not for human or veterinary use.

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide - 863669-04-9

Description

Structural Analysis

The compound consists of a phenyl ring substituted with a carbamimidoyl group (-N'-hydroxycarbamimidoyl) and linked to a morpholin-4-yl moiety through an acetamide bridge. The carbamimidoyl group is known for its involvement in various biological processes, including enzyme inhibition and protein modification. The morpholine ring adds flexibility and potential for interaction with biological targets.

ComponentDescription
Carbamimidoyl Group-N'-hydroxycarbamimidoyl, involved in biological interactions
Morpholin-4-yl MoietyProvides flexibility and potential for biological interactions
Acetamide BridgeLinks the phenyl ring to the morpholine ring

Synthesis Methods

While specific synthesis protocols for N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide are not readily available, similar compounds are typically synthesized through multi-step reactions involving:

  • Formation of the Carbamimidoyl Group: This can be achieved through reactions involving cyanamide or similar precursors.

  • Introduction of the Morpholine Moiety: Typically involves nucleophilic substitution reactions.

  • Acetamide Bridge Formation: Often involves amide coupling reactions.

Potential Applications

Given its structural features, this compound could be explored for various biological activities:

  • Enzyme Inhibition: The carbamimidoyl group might interact with enzymes, potentially inhibiting their activity.

  • Antimicrobial Activity: Morpholine derivatives have shown antimicrobial properties in some contexts.

  • Cancer Research: Compounds with similar structures have been studied for anticancer activities.

Potential ApplicationRationale
Enzyme InhibitionCarbamimidoyl group interactions
Antimicrobial ActivityMorpholine derivatives' known effects
Cancer ResearchStructural similarity to anticancer compounds
CAS No. 863669-04-9
Product Name N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
Molecular Formula C13H18N4O3
Molecular Weight 278.312
IUPAC Name N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide
Standard InChI InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)
Standard InChIKey IAAQXEXNTWTPMT-UHFFFAOYSA-N
SMILES C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N
Solubility not available
PubChem Compound 9693191
Last Modified Aug 19 2023

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